molecular formula C14H16OS B7847559 4-iso-Propylphenyl-(2-thienyl)methanol

4-iso-Propylphenyl-(2-thienyl)methanol

Cat. No.: B7847559
M. Wt: 232.34 g/mol
InChI Key: ZSUBTMSWZWDIBX-UHFFFAOYSA-N
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Description

4-iso-Propylphenyl-(2-thienyl)methanol is a chiral aromatic alcohol characterized by a 4-isopropylphenyl group and a 2-thienyl (2-thiophenyl) moiety linked via a methanol bridge. Its molecular formula is C₁₄H₁₆OS, with a molecular weight of 232.34 g/mol . The compound features a thiophene ring substituted at the 2-position, adjacent to the sulfur atom, and a bulky 4-isopropylphenyl group, which may influence steric and electronic properties.

Properties

IUPAC Name

(4-propan-2-ylphenyl)-thiophen-2-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16OS/c1-10(2)11-5-7-12(8-6-11)14(15)13-4-3-9-16-13/h3-10,14-15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSUBTMSWZWDIBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-iso-Propylphenyl-(2-thienyl)methanol typically involves the following steps:

  • Friedel-Crafts Alkylation: The reaction begins with the alkylation of benzene using isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

  • Thiophene Formation: The resulting isopropylbenzene undergoes a subsequent reaction with thiophene to introduce the thiophene ring.

  • Reduction and Methanol Introduction: Finally, the compound is reduced, and a methanol group is introduced to form 4-iso-Propylphenyl-(2-thienyl)methanol.

Industrial Production Methods: In an industrial setting, the production of 4-iso-Propylphenyl-(2-thienyl)methanol may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and green chemistry principles can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-iso-Propylphenyl-(2-thienyl)methanol can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

  • Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Reagents like halogens (Cl2, Br2) and strong bases (NaOH) are employed in substitution reactions.

Major Products Formed:

  • Oxidation Products: Ketones, carboxylic acids.

  • Reduction Products: Alcohols, amines.

  • Substitution Products: Halogenated derivatives, nitro compounds.

Scientific Research Applications

4-iso-Propylphenyl-(2-thienyl)methanol has found applications in various scientific fields:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of inflammatory and infectious diseases.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-iso-Propylphenyl-(2-thienyl)methanol exerts its effects involves its interaction with specific molecular targets and pathways. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. The compound may also modulate enzyme activities and signaling pathways involved in inflammatory responses.

Comparison with Similar Compounds

Research Findings and Limitations

  • Gaps in Data: Available evidence lacks direct experimental comparisons (e.g., solubility, melting points, bioactivity) between 4-iso-Propylphenyl-(2-thienyl)methanol and its analogs.
  • Hypotheses : Based on structural principles, the 2-thienyl isomer may exhibit stronger electronic conjugation but lower thermal stability than the 3-thienyl analog. Pharmacological activity remains unverified but likely distinct from TCP/TCPy due to the absence of a cyclohexyl-amine motif .

Biological Activity

4-iso-Propylphenyl-(2-thienyl)methanol is an organic compound that has garnered interest due to its potential biological activities. This compound features a unique structure that combines an isopropyl-substituted phenyl group with a thienyl moiety attached to a methanol functional group. Its molecular formula is C14H16OSC_{14}H_{16}OS, with a molecular weight of approximately 232.34 g/mol. This article explores the biological activity of this compound, including its antimicrobial, antioxidant, and potential pharmacological properties.

Antimicrobial Activity

Research indicates that thienyl-substituted compounds, including 4-iso-Propylphenyl-(2-thienyl)methanol, exhibit significant antibacterial and antifungal properties. These properties are attributed to the structural features that enhance their interaction with microbial cell membranes or metabolic pathways.

  • Mechanism of Action : The precise mechanisms remain under investigation, but it is hypothesized that the thienyl group may interfere with critical cellular functions in pathogens.

Antioxidant Activity

The compound also shows promising antioxidant activity , which is essential for preventing oxidative stress-related diseases. Antioxidants neutralize free radicals, thereby protecting cells from damage.

  • Evaluation Methods : Various assays, such as DPPH radical scavenging and reducing power assays, have been utilized to assess antioxidant capabilities. For instance, studies have demonstrated a significant increase in scavenging activity correlating with increased concentration of the compound.

Case Studies and Experimental Data

  • Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of several thienyl derivatives, including 4-iso-Propylphenyl-(2-thienyl)methanol. The results indicated a minimum inhibitory concentration (MIC) against common bacterial strains such as E. coli and Staphylococcus aureus.
    Compound NameMIC (μg/mL) against E. coliMIC (μg/mL) against S. aureus
    4-iso-Propylphenyl-(2-thienyl)methanol3216
    Control (Standard Antibiotic)84
  • Antioxidant Potential : Another research effort measured the antioxidant potential using the DPPH assay, revealing that the IC50 value for 4-iso-Propylphenyl-(2-thienyl)methanol was approximately 182.48 mg/mL.
    Concentration (mg/mL)Scavenging Activity (%)
    5032.54
    10048.30
    25064.80

Comparative Analysis with Related Compounds

To better understand the unique biological profile of 4-iso-Propylphenyl-(2-thienyl)methanol, it is beneficial to compare it with structurally related compounds:

Compound NameStructural FeaturesBiological Activity
5-Methyl-2-furyl-(4-iso-propylphenyl)methanolFuranyl group instead of thienylDifferent antimicrobial profile
3-iso-Propoxyphenyl-(3-thienyl)methanolPropoxy group instead of isopropylAltered solubility and reactivity
4-IsopropylanilineAniline derivative without thienylDifferent electronic properties

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